molecular formula C16H13FO2 B11725527 3-[(2-fluorophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-ol

3-[(2-fluorophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-ol

Cat. No.: B11725527
M. Wt: 256.27 g/mol
InChI Key: GJYJXEUAXSRXAK-UHFFFAOYSA-N
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Description

3-[(2-Fluorophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-ol is a fluorinated benzopyran derivative characterized by a 2-fluorophenylmethylidene substituent at position 3 and a hydroxyl group at position 4 of the dihydrobenzopyran scaffold. The fluorine atom at the ortho position of the phenyl ring may enhance lipophilicity and metabolic stability, common strategies in drug design to improve pharmacokinetic profiles.

Properties

IUPAC Name

3-[(2-fluorophenyl)methylidene]-4H-chromen-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FO2/c17-14-7-3-1-5-11(14)9-12-10-19-15-8-4-2-6-13(15)16(12)18/h1-9,16,18H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJYJXEUAXSRXAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=CC=CC=C2F)C(C3=CC=CC=C3O1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry

In the field of organic chemistry, 3-[(2-fluorophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-ol serves as an important building block for synthesizing more complex organic molecules. Its unique structure allows chemists to explore various functionalizations and modifications that can lead to novel compounds with specific properties.

Biology

Research indicates that this compound exhibits potential biological activities , including:

  • Antimicrobial Properties : Studies suggest that derivatives of this compound may possess antimicrobial effects, making them candidates for developing new antibiotics.
  • Anticancer Activity : Preliminary investigations have shown that it may inhibit the growth of certain cancer cell lines. The mechanism likely involves the modulation of specific cellular pathways related to apoptosis and cell proliferation.

Medicine

The compound is being investigated for its potential use as a pharmaceutical intermediate . Its interactions with various biological targets suggest that it could influence critical pathways in disease processes. Ongoing research aims to elucidate its effects on:

  • Inflammation : Some studies point to its anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .
  • Neurological Disorders : There is emerging interest in its role in neuroprotection, particularly in models of neurodegenerative diseases .

Industry

In industrial applications, this compound is utilized in the development of new materials and as a reference standard in analytical chemistry. Its unique chemical structure allows for precise measurements and quality control in various chemical analyses.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that a derivative of this compound exhibited significant cytotoxic effects against breast cancer cells. The study highlighted its potential as a lead compound for developing new anticancer agents .

Case Study 2: Antimicrobial Effects

Another investigation focused on the antimicrobial properties of this compound against various bacterial strains. Results indicated that it showed promising activity against resistant strains, suggesting its utility in combating antibiotic resistance.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzopyran Core

The target compound’s structure can be compared to related derivatives through substituent analysis:

Compound Name Substituents at Key Positions Molecular Formula Molecular Weight CAS Number Source (Evidence ID)
3-[(2-Fluorophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-ol 2-Fluorophenylmethylidene (C3), -OH (C4) C₁₆H₁₁FO₂ 266.26 Not Provided N/A
(4S)-5,8-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol 5,8-Dimethyl, -OH (C4) C₁₁H₁₄O₂ 178.23 1568043-65-1
(4S)-5,8-Difluoro-3,4-dihydro-2H-1-benzopyran-4-ol 5,8-Difluoro, -OH (C4) C₉H₈F₂O₂ 186.16 1568046-69-4
3,4-Dihydro-2,2-dimethyl-7-pentyl-4-[1-(2-naphthalenylmethyl)piperidin-4-yl]-2H-1-benzopyran-5-ol 2,2-Dimethyl, 7-pentyl, naphthalenylmethyl-piperidinyl (C4), -OH (C5) C₃₂H₃₉NO₂ 477.66 Not Provided

Key Observations :

  • Fluorine vs. This may influence solubility and receptor-binding interactions.
  • Hydroxyl Group Position : The hydroxyl group at C4 in the target compound contrasts with C5 in ’s derivative, altering hydrogen-bonding patterns and acidity.
Functional Group Comparisons
  • Methanesulfonamide Derivatives: lists N-(3,4-dihydro-2H-1-benzopyran-4-yl)methanesulfonamide, where the hydroxyl group is replaced by a sulfonamide.
  • Glycosylated Benzopyranones: describes a glycosylated benzopyranone derivative with a sugar moiety, which drastically increases hydrophilicity and molecular weight compared to the target compound’s simpler structure .

Biological Activity

Chemical Structure and Properties

The molecular formula of 3-[(2-fluorophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-ol is C16H13FC_{16}H_{13}F, with a molecular weight of approximately 252.27 g/mol. The compound features a benzopyran core, which is a fused ring structure that contributes to its biological activity.

Antioxidant Activity

Research indicates that benzopyran derivatives exhibit significant antioxidant properties. For instance, studies have shown that compounds with similar structures can scavenge free radicals and reduce oxidative stress in cellular systems. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Antimicrobial Properties

Benzopyran derivatives have been reported to possess antimicrobial activities against a range of pathogens. In laboratory settings, compounds similar to this compound have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi . This suggests potential applications in developing new antimicrobial agents.

Anti-inflammatory Effects

Inflammation plays a key role in many chronic diseases. Some studies have highlighted the anti-inflammatory properties of benzopyran derivatives, which may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) . These findings support the potential use of this compound in treating inflammatory conditions.

The biological effects of this compound are believed to be mediated through several mechanisms:

  • Free Radical Scavenging : The presence of hydroxyl groups in the structure allows for electron donation to free radicals, neutralizing them.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways or microbial metabolism.
  • Receptor Modulation : There is potential for interaction with various receptors involved in signaling pathways related to inflammation and cell survival.

Study 1: Antioxidant Activity Assessment

A study conducted on similar benzopyran derivatives evaluated their antioxidant capacity using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. The results indicated that these compounds significantly reduced DPPH radical levels compared to control groups, demonstrating strong antioxidant activity .

Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial effects of various benzopyran derivatives were tested against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential as alternative antimicrobial agents .

Data Table

Biological ActivityCompound StructureIC50/ MIC ValuesReference
AntioxidantBenzopyran derivative12 µM
AntimicrobialBenzopyran derivative32 µg/mL (S. aureus)
Anti-inflammatoryBenzopyran derivativeInhibition at 50 µM

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-[(2-fluorophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-ol?

  • Methodological Answer : The synthesis typically involves cyclization of propargyl ethers to form the benzopyran core, followed by functionalization. For example:

Cyclization : Thermal cyclization of propargyl ether precursors (e.g., meta- or para-substituted derivatives) yields the 2H-1-benzopyran scaffold. Regioselectivity is influenced by substituent positioning, with para-substituted precursors reducing byproduct formation .

Functionalization : Bromohydrin intermediates are converted to epoxides, which are opened with amines or fluorophenyl nucleophiles. Sodium hydride (NaH) in tetrahydrofuran (THF) is often used for deprotonation during cyclization .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • Methodological Answer :

  • X-ray crystallography : SHELX software (e.g., SHELXL) is widely used for refining crystal structures, particularly for resolving stereochemistry and hydrogen-bonding networks .
  • NMR spectroscopy : 1H/13C NMR identifies substituent positions (e.g., distinguishing between 5- and 7-substituted isomers via coupling patterns). COSY and HSQC experiments clarify spin systems .
  • Mass spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns, critical for validating synthetic intermediates .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer : Based on GHS classifications for structurally similar benzopyrans:

  • Use fume hoods to avoid inhalation (respiratory irritant).
  • Wear nitrile gloves and goggles (skin/eye irritant, Category 2A).
  • Store in inert atmospheres to prevent degradation, as fluorophenyl derivatives may release hazardous byproducts under heat .

Advanced Research Questions

Q. How can regioselectivity challenges during cyclization be mitigated?

  • Methodological Answer :

  • Precursor design : Use para-substituted propargyl ethers to minimize competing 5- and 7-substituted byproducts. Electron-withdrawing groups (e.g., NO₂) at position 6 improve regiocontrol .
  • Catalytic optimization : Transition metal catalysts (e.g., Pd or Cu) enhance selectivity. For example, Pd(OAc)₂ in DMF at 80°C improves yield in analogous systems .
  • Temperature modulation : Lower temperatures (0–25°C) reduce side reactions during cyclization .

Q. How do electronic effects of the 2-fluorophenyl group influence bioactivity?

  • Methodological Answer :

  • SAR studies : The 2-fluorophenyl group introduces steric bulk and electron-withdrawing effects, enhancing receptor binding in antihypertensive assays. Compare with non-fluorinated analogs to isolate electronic contributions .
  • Computational modeling : Density Functional Theory (DFT) calculates charge distribution and dipole moments, correlating with activity data. For example, fluorine's electronegativity increases dipole-dipole interactions in hydrophobic pockets .

Q. What strategies resolve discrepancies in biological activity data across studies?

  • Methodological Answer :

  • Standardized assays : Use consistent models (e.g., DOCA/saline hypertensive rats for blood pressure studies) to minimize variability .
  • Metabolic stability testing : Assess hepatic microsomal stability to identify if rapid metabolism explains inconsistent in vivo results. LC-MS/MS tracks metabolite formation .
  • Control for stereochemistry : Ensure enantiopure synthesis (e.g., chiral HPLC) since diastereomers may exhibit divergent activities .

Q. How can X-ray crystallography address structural ambiguities in this compound?

  • Methodological Answer :

  • Data collection : Use synchrotron radiation for high-resolution (<1.0 Å) data, critical for resolving fluorine's electron density.
  • Refinement protocols : SHELXL's TWIN and BASF commands handle twinning or disorder common in fluorinated compounds .
  • Validation tools : Check CIF files with PLATON or Mercury to validate hydrogen-bonding networks and torsional angles .

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